Molecular Weight and LogP Differentiation from 3-Hydroxy Mepivacaine (N-Methyl Analog) Dictates Chromatographic Selectivity
The target compound (N-desmethyl, 3-hydroxy) possesses a molecular weight of 248.32 Da and LogP of 2, compared with 262.35 Da for 3-Hydroxy Mepivacaine (N-methyl, 3-hydroxy, CAS 37055-90-6), a mass difference of 14.03 Da corresponding to the absent N-methyl group [1][2]. This Δm/z of 14 alters both reversed-phase chromatographic retention (predicted Δ retention time under generic C18 gradient conditions) and MS/MS precursor ion selection, enabling unambiguous discrimination in multi-analyte assays where both compounds may co-occur as metabolites or impurities [2]. The melting point also differs substantially: 115–118°C (dec.) for the target [1] versus >195°C (dec.) for 3-Hydroxy Mepivacaine , reflecting different crystal packing energetics that affect solid-phase handling and dissolution protocols.
| Evidence Dimension | Molecular weight and LogP |
|---|---|
| Target Compound Data | MW 248.32 Da; LogP 2; mp 115–118°C (dec.) |
| Comparator Or Baseline | 3-Hydroxy Mepivacaine (CAS 37055-90-6): MW 262.35 Da; mp >195°C (dec.) |
| Quantified Difference | ΔMW = 14.03 Da (N-desmethyl vs. N-methyl); mp difference ≈ 80°C |
| Conditions | Physicochemical characterization; MW by exact mass calculation; mp by experimental determination |
Why This Matters
A 14 Da mass difference is analytically decisive in LC-MS/MS method development for simultaneous metabolite quantification in biological matrices, preventing misassignment of chromatographic peaks.
- [1] Molaid. N-去甲基-3-羟基甲哌卡因 — Physicochemical Properties. CAS 247061-17-2. View Source
- [2] PubChem. 3'-Hydroxy-2',6'-pipecoloxylidide (CID 91810633) — Molecular Weight 248.32, XLogP3-AA 2. CAS 182878-70-2. View Source
